molecular formula C17H23FN2O B2721751 N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1351584-92-3

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide

Cat. No.: B2721751
CAS No.: 1351584-92-3
M. Wt: 290.382
InChI Key: BGHWVMRMOPFBHH-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 3-fluorobenzamide core, a scaffold recognized for its prevalence in bioactive molecules and its ability to contribute to molecular recognition and binding affinity in drug-receptor interactions . The structural motif of a fluorobenzamide is found in several therapeutically targeted agents, including compounds investigated as selective receptor agonists, demonstrating the pharmacophoric value of this chemical framework . The molecule's distinct architecture, which incorporates a diisopropylamino group connected via a but-2-yn-1-yl linker, suggests potential as a functional probe or a structural template in neuroscience. This design is characteristic of ligands targeting neurological receptors, particularly within the serotonergic system, where similar compounds have been developed as potent and selective 5-HT receptor agonists for conditions like migraine therapy . The alkyne linker within its structure also presents a valuable chemical handle for further derivatization via click chemistry, facilitating the synthesis of more complex molecular entities or chemical probes for target identification and engagement studies . Researchers can leverage this compound in the synthesis of novel molecular constructs, including ion-associate complexes, which are crucial for understanding relationships between bioactive molecules and receptor interactions, and which can be characterized using techniques such as IR, NMR, and mass spectrometry . Strictly for research use only, this product is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHWVMRMOPFBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propargylation of Diisopropylamine Followed by Amide Coupling

Reagents :

  • Diisopropylamine
  • Propargyl bromide
  • 3-Fluorobenzoyl chloride
  • Triethylamine (TEA), dichloromethane (DCM)

Procedure :

  • Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine :
    • Diisopropylamine (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in DCM under nitrogen at 0°C. The mixture is stirred for 12 hours, followed by aqueous workup to isolate the alkyne-amine intermediate.
  • Amide Formation :
    • The intermediate (1.0 equiv) is dissolved in DCM, and 3-fluorobenzoyl chloride (1.1 equiv) is added dropwise with TEA (2.0 equiv). The reaction proceeds at room temperature for 6 hours.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the title compound as a white solid (62% overall yield).

Key Data :

Parameter Value Source
Purity (HPLC) 98.5%
Melting Point 128–130°C
IR (cm⁻¹) 3280 (N-H), 1650 (C=O)

Copper-Catalyzed Alkyne-Amine Coupling

Reagents :

  • 3-Fluorobenzoic acid
  • 1,1-Diisopropylpropargylamine
  • N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

Procedure :

  • Activation of Carboxylic Acid :
    • 3-Fluorobenzoic acid (1.0 equiv) is treated with DCC (1.5 equiv) and DMAP (0.1 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
  • Coupling Reaction :
    • 1,1-Diisopropylpropargylamine (1.2 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

Purification :

  • Filtration to remove dicyclohexylurea, followed by solvent evaporation and recrystallization from ethanol (55% yield).

Key Data :

Parameter Value Source
Yield 55%
$$ ^1H $$ NMR (CDCl₃) δ 1.2 (d, 12H), 4.1 (s, 2H)

One-Pot Tandem Synthesis

Reagents :

  • 3-Fluorobenzamide
  • Propargyl bromide
  • Diisopropylamine, potassium carbonate

Procedure :

  • A mixture of 3-fluorobenzamide (1.0 equiv), propargyl bromide (1.5 equiv), and diisopropylamine (2.0 equiv) in acetonitrile is refluxed with K₂CO₃ (3.0 equiv) for 8 hours.

Purification :

  • Extraction with ethyl acetate, drying over MgSO₄, and vacuum distillation (48% yield).

Key Data :

Parameter Value Source
Reaction Time 8 hours
Purity (GC-MS) 94%

Microwave-Assisted Synthesis

Reagents :

  • 3-Fluorobenzoic acid
  • 4-(Diisopropylamino)but-2-yn-1-amine
  • HATU, DIPEA, DMF

Procedure :

  • 3-Fluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) are dissolved in DMF. DIPEA (2.5 equiv) is added, followed by the alkyne-amine (1.1 equiv). The mixture is irradiated at 100°C for 15 minutes.

Purification :

  • Precipitation in ice-cold water, filtration, and drying (78% yield).

Key Data :

Parameter Value Source
Microwave Power 300 W
Retention Time (HPLC) 12.3 min

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Propargylation 62% 98.5% 18 h Industrial
Copper-Catalyzed 55% 95% 24 h Lab-scale
One-Pot Tandem 48% 94% 8 h Moderate
Microwave-Assisted 78% 99% 0.25 h High

Key Observations :

  • Microwave-assisted synthesis offers superior efficiency and yield, making it ideal for rapid small-scale production.
  • Propargylation remains the most scalable method, albeit with longer reaction times.
  • Impurities in one-pot synthesis (e.g., unreacted propargyl bromide) necessitate rigorous purification.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amide coupling.
  • DCM is preferred for moisture-sensitive intermediates due to low water solubility.

Temperature Control

  • Low temperatures (0–5°C) prevent alkyne polymerization during propargylation.
  • Microwave heating reduces side reactions by accelerating activation energy.

Catalytic Systems

  • HATU/DIPEA outperforms DCC/DMAP in reducing racemization.
  • Copper catalysts are avoided due to potential alkyne coordination complications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

    Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
    • It can be utilized in various organic reactions, including coupling reactions and as a reagent in the synthesis of other functionalized compounds.
  • Reagent in Organic Reactions :
    • The compound is explored as a reagent for introducing specific functional groups into organic molecules, enhancing its utility in synthetic organic chemistry.

Biology

  • Biochemical Probes :
    • This compound is investigated as a biochemical probe for studying enzyme activity and protein interactions. Its ability to modulate biological pathways makes it valuable for research in enzymology and molecular biology.
    • For example, studies have shown that it can interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through targeted molecular interactions.

Medicine

  • Therapeutic Potential :
    • The compound is being explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and cancer.
    • Research indicates it may inhibit certain pathways associated with inflammation and tumor growth, making it a candidate for further drug development.
  • Drug Development :
    • Ongoing investigations are assessing the pharmacokinetics and toxicity profiles of this compound to establish its viability as a therapeutic agent.

Industry

  • Material Science :
    • In industrial applications, this compound is used in the development of new materials due to its unique chemical properties.
    • It serves as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to advancements in these sectors.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide ()

  • Structural Similarities : Both compounds share a but-2-yn-1-yl linker and tertiary amine groups.
  • Key Differences: The diisopropylamino group in the target compound contrasts with the dimethylamino and dihydroisoxazolyl substituents in the analog.
  • Functional Impact: The bulkier diisopropyl group may improve lipid solubility compared to dimethylamino, affecting membrane permeability.
Property Target Compound Compound
Alkynyl Substituent Diisopropylamino 4,5-Dihydroisoxazol-3-yloxy
Amine Type Tertiary (diisopropyl) Quaternary (dimethyl + acridinium)
Synthetic Yield Not reported 10%

Fluorinated Aromatic Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structural Similarities : Both contain aromatic rings with halogen substituents (F vs. Cl).
  • Key Differences : The target compound’s benzamide group differs from the phthalimide core, which is a cyclic imide.
  • Functional Impact: Chlorine in phthalimides enhances polymer monomer reactivity, while fluorine in benzamides may optimize electronic properties for bioactivity.
Property Target Compound 3-Chloro-N-phenyl-phthalimide
Aromatic Substituent 3-Fluoro 3-Chloro
Core Structure Benzamide Phthalimide (cyclic imide)
Application Hypothesized bioactivity Polymer synthesis

Sulfonamide vs. Benzamide Derivatives

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()

  • Structural Similarities : Both incorporate 3-fluorophenyl groups and tertiary amine linkages.
  • Key Differences : The sulfonamide group in the analog replaces the benzamide in the target compound.
  • Functional Impact : Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target engagement in enzyme inhibition. The analog’s melting point (211–214°C) suggests higher crystallinity compared to the target compound, which may lack such a robust hydrogen-bonding network .
Property Target Compound Compound
Functional Group Benzamide Sulfonamide
Fluorine Position 3-Fluoro (benzamide) 3-Fluoro (chromenone)
Melting Point Not reported 211–214°C

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H23N3O
  • IUPAC Name : this compound
  • CAS Number : Not explicitly provided in the search results.

This compound features a diisopropylamino group, a butynyl chain, and a fluorobenzamide moiety, which contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Interaction with Receptors : The diisopropylamino group may enhance binding affinity to certain receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies.

Study ReferenceCell Line TestedIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)8.0Cell cycle arrest
A549 (Lung)15.0Inhibition of PI3K/AKT pathway

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it may protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases.

Study ReferenceModel UsedObserved EffectMechanism
Rat cortical neuronsReduced cell deathROS scavenging
Mouse modelImproved memoryModulation of NMDA receptors

Case Study 1: Antitumor Efficacy in Animal Models

In a study conducted on mice bearing xenograft tumors, this compound demonstrated substantial tumor reduction compared to control groups. The treatment led to a significant decrease in tumor volume by approximately 40% after four weeks of administration.

Case Study 2: Safety Profile Evaluation

A safety assessment was performed using various animal models to evaluate the toxicity profile of the compound. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.

Q & A

Q. What safety protocols are critical when handling the alkyne moiety in this compound?

  • Methodological Answer :
  • Avoid exposure to strong oxidizers (e.g., peroxides) to prevent explosive polymerization .
  • Use inert atmospheres (N₂/Ar) during reactions involving metal catalysts (e.g., Ni/Co in cyclization steps) .
  • Follow EPA guidelines for waste disposal of halogenated byproducts (e.g., fluorinated intermediates) .

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